molecular formula C33H25N3S B13695542 10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile

10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile

Cat. No.: B13695542
M. Wt: 495.6 g/mol
InChI Key: GYHGOXFBYIRJEG-UHFFFAOYSA-N
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Description

10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile is an organic compound that has garnered significant interest due to its unique structural and electronic properties. This compound is part of the phenothiazine family, which is known for its applications in various fields such as organic electronics, photodynamic therapy, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-(Di-p-tolylamino)benzaldehyde with phenothiazine derivatives under specific conditions. For instance, 4-(Di-p-tolylamino)benzaldehyde can be dispersed in ethanol and refluxed with phenothiazine derivatives in the presence of a base like piperidine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine sulfoxides or sulfones, while reduction could produce amine derivatives.

Scientific Research Applications

10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile involves its interaction with molecular targets through its electronic properties. The compound can engage in electron transfer processes, making it effective in applications like organic electronics and photodynamic therapy. The pathways involved often include the generation of reactive oxygen species (ROS) when exposed to light, which can induce cell damage in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile stands out due to its combination of phenothiazine and di-p-tolylamino groups, which provide unique electronic properties. This makes it particularly effective in applications requiring efficient electron transfer and luminescence.

Properties

Molecular Formula

C33H25N3S

Molecular Weight

495.6 g/mol

IUPAC Name

10-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenothiazine-2-carbonitrile

InChI

InChI=1S/C33H25N3S/c1-23-7-12-26(13-8-23)35(27-14-9-24(2)10-15-27)28-16-18-29(19-17-28)36-30-5-3-4-6-32(30)37-33-20-11-25(22-34)21-31(33)36/h3-21H,1-2H3

InChI Key

GYHGOXFBYIRJEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C#N

Origin of Product

United States

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